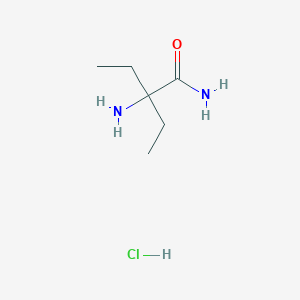

2-Amino-2-ethylbutanamide hydrochloride

描述

BenchChem offers high-quality 2-Amino-2-ethylbutanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-ethylbutanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-amino-2-ethylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-3-6(8,4-2)5(7)9;/h3-4,8H2,1-2H3,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGGNBHDARLSSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17704-75-5 | |

| Record name | Butanamide, 2-amino-2-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17704-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-ethylbutanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-ethylbutanamide hydrochloride is a small organic molecule of interest in pharmaceutical development, potentially as an intermediate or a pharmacologically active compound. A thorough understanding of its physicochemical properties is fundamental for its synthesis, purification, formulation, and for predicting its pharmacokinetic profile.[1][2] This guide provides a comprehensive overview of the key physicochemical characteristics of 2-Amino-2-ethylbutanamide hydrochloride, detailing the experimental protocols for their determination and the scientific rationale behind these methods. While specific experimental data for this compound is not extensively published, this document serves as a roadmap for its characterization, drawing on established analytical techniques and data from structurally related molecules.[3][4][5]

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure.

-

Chemical Name: 2-Amino-2-ethylbutanamide hydrochloride

-

CAS Number: 17704-75-5

-

Molecular Formula: C₆H₁₅ClN₂O

-

Molecular Weight: 166.65 g/mol

The molecular structure consists of a central quaternary carbon atom bonded to an amino group, an amide group, and two ethyl groups. The hydrochloride salt form indicates that the basic amino group is protonated.

Table 1: Summary of Known and Expected Physicochemical Properties

| Property | Known/Expected Value | Significance in Drug Development |

| Molecular Formula | C₆H₁₅ClN₂O | Defines the elemental composition. |

| Molecular Weight | 166.65 g/mol | Influences diffusion, solubility, and membrane transport. |

| Melting Point | To be determined | Indicator of purity and solid-state stability. |

| Solubility | Expected to be high in aqueous media | Crucial for formulation and bioavailability.[5] |

| pKa | To be determined (expected for the primary amine) | Governs the ionization state at physiological pH, affecting absorption and distribution.[1] |

| LogP/LogD | To be determined | Predicts lipophilicity and membrane permeability. |

Experimental Methodologies for Physicochemical Characterization

The following sections detail the standardized experimental protocols for determining the key physicochemical properties of 2-Amino-2-ethylbutanamide hydrochloride.

Melting Point Determination

The melting point is a critical indicator of a compound's purity and solid-state stability.[6] Pure crystalline compounds typically exhibit a sharp melting range.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry 2-Amino-2-ethylbutanamide hydrochloride is packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar calibrated instrument.[8][9]

-

Initial Determination: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated at a much slower rate (1-2 °C/min) starting from about 20 °C below the approximate melting point.[7]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[9]

Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[8]

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Solubility is a key determinant of a drug's bioavailability. For an amine hydrochloride salt, aqueous solubility is expected to be significant.[10]

Experimental Protocol: Equilibrium Solubility Method

-

Solvent Selection: A range of solvents should be tested, including water, buffered solutions at various pH values (e.g., pH 2, 7.4, 9), and relevant organic solvents (e.g., ethanol, methanol, dichloromethane).[11]

-

Sample Preparation: An excess amount of 2-Amino-2-ethylbutanamide hydrochloride is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspensions are filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as HPLC with UV detection or a validated titration method.

Causality: This method ensures that the measured concentration represents the true thermodynamic solubility at equilibrium. The choice of pH is critical as it will influence the ionization state of the amino group and thus the overall solubility.

pKa Determination

The acid dissociation constant (pKa) of the protonated amino group is crucial for predicting the compound's charge state at different physiological pH values, which in turn affects its absorption, distribution, and excretion.[1][12]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of 2-Amino-2-ethylbutanamide hydrochloride is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[13][14]

-

Titration Setup: The solution is placed in a jacketed vessel to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution. The solution is stirred continuously.

-

Titration: The solution is titrated with a standardized solution of sodium hydroxide (e.g., 0.1 M), added in small, precise increments.[14]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[13][15][16]

Causality: Potentiometric titration directly measures the change in proton concentration as a function of added base, allowing for a precise determination of the equilibrium constant for the deprotonation of the amino group.[17]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[18][19]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.[18][20]

-

Data Acquisition: Spectra are acquired on a high-resolution NMR spectrometer. Standard acquisition parameters are used, with sufficient scans to obtain a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[21]

Expected Spectral Features:

-

¹H NMR:

-

Signals corresponding to the two equivalent ethyl groups (a triplet for the CH₃ protons and a quartet for the CH₂ protons).

-

A broad signal for the amine protons (NH₃⁺), which may be exchangeable with D₂O.

-

Signals for the amide protons (NH₂), which may also be broad and exchangeable.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the amide group, typically in the range of 160-180 ppm.

-

A signal for the quaternary carbon bonded to the amino group.

-

Signals for the carbons of the two equivalent ethyl groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[22][23]

Experimental Protocol: KBr Pellet or Thin Film

-

Sample Preparation: A small amount of the solid sample is either finely ground with potassium bromide (KBr) and pressed into a thin pellet, or dissolved in a volatile solvent and deposited as a thin film on a salt plate.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

Expected Spectral Features:

-

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the primary amine (as the hydrochloride salt) and the primary amide.

-

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ due to the stretching of the C-H bonds in the ethyl groups.

-

C=O Stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹ characteristic of the carbonyl group in the primary amide.[24][25][26]

-

N-H Bending (Amide II): An absorption band around 1590-1650 cm⁻¹ from the bending of the N-H bonds in the amide.[23][25]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.[27]

Experimental Protocol: Electrospray Ionization (ESI) or Electron Impact (EI)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or as a volatile sample for EI.

-

Ionization: The molecules are ionized. ESI is a soft ionization technique that would likely show the protonated molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Fragmentation Pattern:

-

Molecular Ion: A peak corresponding to the molecular weight of the free base (130.19 g/mol ) may be observed, especially with soft ionization techniques.

-

Key Fragments: For a primary amide, a characteristic fragmentation is the cleavage of the bond alpha to the carbonyl group.[28] A prominent fragment ion at m/z 44, corresponding to [CONH₂]⁺, is often observed for primary amides. Cleavage of the C-C bonds of the ethyl groups is also expected.

Conclusion

The comprehensive physicochemical characterization of 2-Amino-2-ethylbutanamide hydrochloride is a prerequisite for its successful development in any pharmaceutical application. This guide outlines the essential properties to be determined and provides detailed, validated protocols for their measurement. By systematically applying these methodologies, researchers can generate a robust data package that will inform formulation strategies, predict in vivo behavior, and ensure the quality and consistency of this promising chemical entity.[4][29][30] The principles and experimental designs discussed herein are grounded in established analytical chemistry and are widely applicable to the characterization of small molecule drug candidates.[1][31][32]

References

- Di, L., & Kerns, E. H. (2016). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.

- de Souza, G. G., de Almeida, L. G., & de Souza, G. G. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

- Wager, T. T., Hou, X., & Verhoest, P. R. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

- University of Wisconsin-Madison. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. UW-Madison Chemistry Department.

- Huarong. (2025).

- eGyanKosh. (n.d.).

- Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research.

- Stoll, S. M., & Foley, J. P. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PubMed Central.

- Chemistry LibreTexts. (2023).

- Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Pace Analytical.

- de Souza, G. G., de Almeida, L. G., & de Souza, G. G. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

- de Souza, G. G., de Almeida, L. G., & de Souza, G. G. (2018).

- Unnamed Author. (n.d.).

- Pion Inc. (2023). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. YouTube.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Books.

- JoVE. (n.d.). Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. JoVE.

- Technology Networks. (2022). Quality Control During Drug Development. Technology Networks.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences - University College London.

- Li, J., & Li, Y. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.

- Barth, A. (2007). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PubMed Central.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- ResearchGate. (n.d.). Absorbance bands of amino acid side chains in the 1600-1700 cm −1 a.

- JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib.

- University of Calgary. (n.d.).

- UFAG Laboratorien AG. (n.d.). Quality Control of Raw Materials and Active Ingredients.

- Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Unnamed Source.

- University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points. University of Missouri-St. Louis.

- Scribd. (n.d.).

- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses.

- Unnamed Author. (n.d.). Determination of melting and boiling points. Unnamed Source.

- Unnamed Author. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Unnamed Source.

- ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0...

- Chemistry LibreTexts. (2022). 6.

- thinkSRS.com. (n.d.).

- MDPI. (n.d.).

- Scribd. (n.d.).

- Shmidt, V. S. (1967). The Solubility of Amine Salts in Solvents of Low Polarity and the Influence of Diluents on the Extraction Properties of Amine Salts. SciSpace.

- National Institutes of Health. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PubMed Central.

- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.

- National Institutes of Health. (n.d.). High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. PubMed Central.

- Sciencemadness.org. (2011). Solubility of organic amine salts. Sciencemadness.org.

- PubChem. (n.d.). 2-Amino-N-ethylbutyramide. PubChem.

- Benchchem. (n.d.). Validating the chemical structure of N-Ethylbutanamide using advanced NMR techniques. Benchchem.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM.

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. huarongpharma.com [huarongpharma.com]

- 4. jocpr.com [jocpr.com]

- 5. pacelabs.com [pacelabs.com]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. alnoor.edu.iq [alnoor.edu.iq]

- 10. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. scribd.com [scribd.com]

- 16. scribd.com [scribd.com]

- 17. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.latech.edu [chem.latech.edu]

- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. books.rsc.org [books.rsc.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 24. pubs.acs.org [pubs.acs.org]

- 25. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tianmingpharm.com [tianmingpharm.com]

- 30. technologynetworks.com [technologynetworks.com]

- 31. youtube.com [youtube.com]

- 32. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]

An In-depth Technical Guide to 2-Amino-2-ethylbutanamide Hydrochloride: A Key Intermediate in Advanced Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Building Block for Novel Therapeutics

2-Amino-2-ethylbutanamide hydrochloride, with the CAS number 17704-75-5, is a chiral amino acid amide derivative. While not as extensively documented as some commodity chemicals, its structural similarity to key pharmaceutical intermediates suggests a significant role in the development of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, characterization, and potential applications, particularly in the context of developing analogs of established drugs. Its primary significance lies in its potential as a strategic building block for modifying existing pharmacophores to enhance efficacy, selectivity, or pharmacokinetic profiles.

The core structure of 2-Amino-2-ethylbutanamide hydrochloride is closely related to (S)-2-aminobutanamide hydrochloride, a critical intermediate in the industrial synthesis of the broad-spectrum antiepileptic drug, Levetiracetam.[1][2] This structural analogy is the cornerstone of this guide, as the chemistry and potential applications of 2-Amino-2-ethylbutanamide hydrochloride can be largely inferred and contextualized through the extensive research and development surrounding Levetiracetam and its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-2-ethylbutanamide hydrochloride is fundamental for its application in synthesis and for the development of analytical methods.

| Property | Value | Source |

| CAS Number | 17704-75-5 | Internal Data |

| Molecular Formula | C₆H₁₅ClN₂O | Internal Data |

| Molecular Weight | 166.65 g/mol | Internal Data |

| IUPAC Name | 2-amino-2-ethylbutanamide;hydrochloride | Internal Data |

| Canonical SMILES | CCC(CC)(C(=O)N)N.Cl | Internal Data |

| Appearance | White to off-white crystalline powder (predicted) | Inferred from similar compounds |

| Solubility | Soluble in water (predicted) | Inferred from similar compounds[3] |

Synthesis Pathway: A Proposed Route Based on Established Chemistry

Step 1: Synthesis of 2-Amino-2-ethylbutanoic Acid

The synthesis of the precursor, 2-amino-2-ethylbutanoic acid (CAS 2566-29-2), is a critical first step.[4][5][6][7] Several synthetic strategies can be employed, with the Strecker synthesis being a classic and adaptable method.

Proposed Protocol for Strecker Synthesis of 2-Amino-2-ethylbutanoic Acid:

-

Imine Formation: Diethyl ketone is reacted with ammonia in the presence of a cyanide source, such as potassium cyanide, to form the corresponding α-aminonitrile, 2-amino-2-ethylbutanenitrile.

-

Nitrile Hydrolysis: The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding 2-amino-2-ethylbutanoic acid.

Diagram: Proposed Synthesis of 2-Amino-2-ethylbutanoic Acid

Caption: Proposed Strecker synthesis of 2-amino-2-ethylbutanoic acid.

Step 2: Amidation to 2-Amino-2-ethylbutanamide Hydrochloride

The conversion of the amino acid to the corresponding amide is a standard transformation in organic chemistry.

Proposed Protocol for Amidation:

-

Acid Activation: 2-Amino-2-ethylbutanoic acid is first activated, for example, by conversion to its acid chloride using a reagent like thionyl chloride (SOCl₂). This reaction would also form the hydrochloride salt of the amino group.

-

Ammonolysis: The activated acid chloride is then reacted with ammonia to form the amide.

-

Purification: The final product, 2-Amino-2-ethylbutanamide hydrochloride, can be purified by recrystallization.

Diagram: Proposed Amidation Workflow

Caption: Proposed workflow for the amidation of 2-amino-2-ethylbutanoic acid.

Application in Drug Development: A Gateway to Novel Levetiracetam Analogs

The primary interest in 2-Amino-2-ethylbutanamide hydrochloride stems from its potential as a precursor for the synthesis of novel analogs of Levetiracetam. Levetiracetam's mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A), and structure-activity relationship (SAR) studies have shown that modifications to the α-ethyl group can influence its pharmacological profile.[8]

By substituting the traditional (S)-2-aminobutanamide hydrochloride with 2-Amino-2-ethylbutanamide hydrochloride in the synthesis of Levetiracetam, a novel analog with a gem-diethyl group at the α-position of the acetamide side chain can be generated.

Hypothetical Synthesis of a Levetiracetam Analog:

This synthesis would likely follow the established route for Levetiracetam, involving the reaction of the amino amide with 4-chlorobutyryl chloride, followed by base-mediated cyclization.[1][2]

Diagram: Synthesis of a Novel Levetiracetam Analog

Caption: Proposed synthesis of a novel Levetiracetam analog.

Analytical Characterization: Ensuring Purity and Identity

Robust analytical methods are essential for confirming the identity and purity of 2-Amino-2-ethylbutanamide hydrochloride and any subsequent products.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric purity of chiral amino amides.

Proposed HPLC Method:

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are often effective for separating amino acid derivatives.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, is commonly used. For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable for compounds lacking a strong chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and confirmation.

Predicted ¹H NMR Spectral Features (in D₂O):

-

Ethyl Groups: Two distinct signals for the methyl (triplet) and methylene (quartet) protons of the two ethyl groups. Due to the chiral center, the methylene protons may exhibit more complex splitting patterns (diastereotopic protons).

-

Amide Protons: Broad signals that may exchange with the deuterium in D₂O.

-

Amine Protons: A signal that will also exchange with D₂O.

Predicted ¹³C NMR Spectral Features (in D₂O):

-

Carbonyl Carbon: A signal in the downfield region (around 170-180 ppm).

-

Quaternary Carbon: The α-carbon bearing the amino and ethyl groups.

-

Ethyl Carbons: Two signals corresponding to the methyl and methylene carbons of the ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. Electrospray ionization (ESI) would be a suitable ionization technique for this polar molecule. The expected parent ion would correspond to the protonated molecule [M+H]⁺.

Pharmacological Potential and Safety Considerations

The pharmacological profile of any novel Levetiracetam analog synthesized from 2-Amino-2-ethylbutanamide hydrochloride would need to be thoroughly investigated. The introduction of a gem-diethyl group at the α-position could have several effects:

-

Binding Affinity: It may alter the binding affinity and selectivity for the SV2A protein.

-

Metabolism: The increased steric hindrance could affect the metabolic stability of the compound.

-

Pharmacokinetics: Changes in lipophilicity and metabolic stability would likely impact the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Safety Considerations:

As with any novel chemical entity, a comprehensive toxicological evaluation is necessary. While there is no specific toxicity data for 2-Amino-2-ethylbutanamide hydrochloride, general safety precautions for handling fine chemicals should be observed. The safety profile of related butanamides suggests that oral toxicity may be a consideration.[9][10] A full safety assessment of any resulting pharmaceutical product is a critical component of the drug development process.

Conclusion

2-Amino-2-ethylbutanamide hydrochloride represents a promising, yet underexplored, building block for the synthesis of novel pharmaceutical compounds. Its close structural relationship to a key intermediate of the widely used antiepileptic drug Levetiracetam positions it as a valuable tool for the development of next-generation therapeutics with potentially improved properties. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to unlock the potential of this intriguing molecule. Further research into its synthesis, reactivity, and the pharmacological properties of its derivatives is warranted and could lead to significant advancements in medicinal chemistry.

References

-

2-amino-2-ethylbutanoic acid - 2566-29-2, C6H13NO2, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). Retrieved January 21, 2026, from [Link]

-

Löscher, W., & Schmidt, D. (2011). Levetiracetam Mechanisms of Action: From Molecules to Systems. Epilepsy Currents, 11(3), 88–92. [Link]

-

Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2015-02-13). Retrieved January 21, 2026, from [Link]

-

An asymmetric synthesis of Levetiracetam. (n.d.). Retrieved January 21, 2026, from [Link]

-

2-amino-2-ethylbutanoic acid (2566-29-2) - Chemchart. (n.d.). Retrieved January 21, 2026, from [Link]

-

Butanamide | CAS#:541-35-5 | Chemsrc. (2025-08-22). Retrieved January 21, 2026, from [Link]

-

Butyramide | C4H9NO | CID 10927 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Levetiracetam - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

- CN103819389A - Preparation method of levetiracetam - Google Patents. (n.d.).

- CN105272897A - Levetiracetam preparation method - Google Patents. (n.d.).

- CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class - Google Patents. (n.d.).

-

Ethyl 2-amino-2-ethylbutanoate | C8H17NO2 | CID 437603 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

(PDF) Clinical Pharmacology and Pharmacokinetics of Levetiracetam - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Industrial process for preparation of Levetiracetam. Dr.Krishna sarma.Pathy - myExperiment. (n.d.). Retrieved January 21, 2026, from [Link]

-

Showing metabocard for 2-Ethylbutanoic acid (HMDB0031221) - Human Metabolome Database. (2012-09-11). Retrieved January 21, 2026, from [Link]

-

Impact of generic substitution on levetiracetam serum concentration-A prospective study in an outpatient setting - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Enantioselective analysis of Levetiracetam and its enantiomer R-α-ethyl-2-oxo-pyrrolidine acetamide using gas chromatography and ion trap mass spectrometric detection - ResearchGate. (2025-08-06). Retrieved January 21, 2026, from [Link]

- CN102382027A - Method for preparing levetiracetam - Google Patents. (n.d.).

-

alpha-Amino-2-ethylbutanoic acid | C6H13NO2 | CID 95206 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. CN103819389A - Preparation method of levetiracetam - Google Patents [patents.google.com]

- 2. CN105272897A - Levetiracetam preparation method - Google Patents [patents.google.com]

- 3. Butyramide | C4H9NO | CID 10927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-amino-2-ethylbutanoic acid (2566-29-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. 2-amino-2-ethylbutanoic acid | CAS 2566-29-2 | Sun-shinechem [sun-shinechem.com]

- 7. alpha-Amino-2-ethylbutanoic acid | C6H13NO2 | CID 95206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. fishersci.com [fishersci.com]

Molecular structure of 2-Amino-2-ethylbutanamide hydrochloride

An In-depth Technical Guide to the Molecular Structure of 2-Amino-2-ethylbutanamide Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Amino-2-ethylbutanamide hydrochloride (CAS: 17704-75-5), a compound of interest in synthetic and pharmaceutical chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causality behind the analytical methodologies required for its definitive structural elucidation. We will explore plausible synthetic routes and detail the self-validating experimental workflows—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—that together form the cornerstone of modern chemical characterization. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of not just the structure itself, but the rigorous process by which it is confirmed.

Introduction and Chemical Identity

2-Amino-2-ethylbutanamide hydrochloride is a small organic molecule featuring a quaternary carbon center, an amide functional group, and a primary amine, which is protonated in its hydrochloride salt form. Its structural similarity to intermediates used in the synthesis of anticonvulsant drugs, such as levetiracetam, makes it a molecule of significant interest.[1][2] A thorough understanding of its precise molecular structure is paramount for quality control, reaction optimization, and exploring its potential applications.

This guide details the necessary steps to synthesize and unequivocally characterize the compound, providing both theoretical underpinnings and actionable experimental protocols.

Compound Properties and Identifiers

The fundamental properties of 2-Amino-2-ethylbutanamide hydrochloride are summarized below. While some properties are derived from computational models, they serve as a crucial baseline for experimental verification.

| Property | Value | Source |

| IUPAC Name | 2-amino-2-ethylbutanamide;hydrochloride | (Computed) |

| CAS Number | 17704-75-5 | [3] |

| Molecular Formula | C₆H₁₅ClN₂O | [3] |

| Molecular Weight | 166.65 g/mol | [3] |

| Canonical SMILES | CCC(C)(C(=O)N)N.Cl | (Inferred) |

| Purity (Typical) | ≥95% | [3] |

Synthesis and Purification Workflow

A robust synthesis is the first step in any structural analysis. While multiple routes are possible, a logical and field-proven approach involves the amidation of a protected α-amino acid. The following protocol is adapted from established methods for similar structures and is designed as a self-validating workflow.[1][4]

Diagram of Proposed Synthetic Pathway

Caption: Figure 1: Proposed Synthesis of 2-Amino-2-ethylbutanamide HCl

Step-by-Step Synthesis Protocol

-

Amine Protection:

-

Rationale: The primary amine of the starting material, 2-amino-2-ethylbutanoic acid, is more nucleophilic than the carboxylate. It must be protected to prevent side reactions during the amide formation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under neutral/basic conditions and its facile removal under acidic conditions.

-

Procedure:

-

Dissolve 2-amino-2-ethylbutanoic acid in a 1:1 mixture of dioxane and 1M NaOH (aq).

-

Cool the solution to 0°C in an ice bath.

-

Add Di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Verify completion via Thin Layer Chromatography (TLC).

-

Perform an acidic workup to protonate the carboxylic acid and extract the Boc-protected product into an organic solvent (e.g., ethyl acetate). Dry, filter, and evaporate the solvent to yield the protected amino acid.

-

-

-

Carboxylic Acid Activation and Amidation:

-

Rationale: A carboxylic acid must be activated to react with an amine to form an amide bond. Using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) creates an active ester intermediate that is highly susceptible to nucleophilic attack by ammonia.

-

Procedure:

-

Dissolve the N-Boc-2-amino-2-ethylbutanoic acid in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Add NHS followed by DCC at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Stir for 1-2 hours to form the active ester.

-

In a separate flask, prepare a solution of aqueous ammonia.

-

Slowly add the activated ester solution to the ammonia solution at 0°C.

-

Stir overnight at room temperature.

-

Filter off the DCU precipitate. Extract the product, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via column chromatography if necessary.

-

-

-

Deprotection and Salt Formation:

-

Rationale: The final step removes the Boc protecting group and simultaneously forms the desired hydrochloride salt. Anhydrous acidic conditions are used to cleave the acid-labile Boc group, releasing tert-butyl carbocation fragments and the free amine, which is immediately protonated by HCl.

-

Procedure:

-

Dissolve the purified N-Boc-2-amino-2-ethylbutanamide in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

Cool to 0°C.

-

Slowly bubble anhydrous HCl gas through the solution or add a pre-prepared solution of 4M HCl in dioxane dropwise until the solution is acidic.

-

A white precipitate of the hydrochloride salt should form.

-

Stir for 1-2 hours. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

-

Comprehensive Structural Elucidation Workflow

The definitive structure of a molecule is not determined by a single technique but by the convergence of evidence from multiple orthogonal methods. This workflow ensures a high degree of confidence in the final structural assignment.

Diagram of Structural Elucidation Workflow

Caption: Figure 2: Integrated Workflow for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.

-

Causality of Experimental Choices: We use deuterated solvents (e.g., DMSO-d₆ or D₂O) to avoid large solvent signals that would obscure the analyte's peaks. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because its protons are highly shielded and produce a single, sharp signal that does not typically overlap with analyte signals.

Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-2-ethylbutanamide hydrochloride in ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice as it can exchange with the NH protons, allowing their identification).

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Predicted Spectral Data and Interpretation

The following tables summarize the predicted NMR data based on the known structure. This serves as a hypothesis to be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | Broad singlet | 3H | -NH₃⁺ | Acidic protons of the ammonium group, deshielded, exchangeable with D₂O. |

| ~7.5, ~7.1 | Broad singlets | 2H | -C(=O)NH₂ | Amide protons, often appear as two distinct signals due to restricted C-N bond rotation. |

| ~1.8 | Quartet (q) | 4H | -CH₂-CH₃ | Methylene protons adjacent to a methyl group (split into a quartet). |

| ~0.9 | Triplet (t) | 6H | -CH₂-CH₃ | Methyl protons adjacent to a methylene group (split into a triplet). |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O | Carbonyl carbon, highly deshielded due to the electronegative oxygen. |

| ~60 | C(Et)₂(N) | Quaternary carbon attached to the amine and two ethyl groups. |

| ~28 | -CH₂- | Methylene carbons of the ethyl groups. |

| ~8 | -CH₃ | Methyl carbons of the ethyl groups, highly shielded. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, corroborates the molecule's connectivity.

-

Causality of Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, as it minimizes fragmentation and typically produces a strong signal for the molecular ion ([M+H]⁺).

Protocol for ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution (10-100 µM) of the compound in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Infusion and Data Acquisition: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument). Acquire data in positive ion mode.

-

Data Analysis: Identify the monoisotopic mass of the protonated parent molecule ([M+H]⁺). The expected exact mass for [C₆H₁₅N₂O]⁺ is 131.1184. The measured mass should be within 5 ppm of this value. Further analysis using tandem MS (MS/MS) can be used to study fragmentation patterns to confirm the structure.

Single-Crystal X-ray Diffraction

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[5][6][7][8] It provides precise information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

-

Causality of Experimental Choices: Growing a high-quality single crystal is the most critical and often most challenging step.[9] The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is crucial. A solvent system in which the compound has moderate solubility is ideal—too soluble and it won't crystallize, too insoluble and it will precipitate as a powder.

Protocol for Crystallization and X-ray Diffraction

-

Crystal Growth (Self-Validating Step):

-

Screening: Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, and mixtures thereof) for their ability to dissolve the compound upon heating and yield crystals upon cooling or evaporation.

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated drop of the compound solution on a cover slip and invert it over a well containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and promoting crystal growth.

-

Validation: High-quality crystals should be clear, have well-defined faces, and extinguish light sharply under a polarizing microscope.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.[6]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.[7]

-

Build an atomic model into the electron density map.

-

Refine the model computationally against the experimental data to obtain the final structure, including atomic coordinates, bond lengths, and angles.

-

Conclusion

References

- CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

- (S)-2-amino-butanamide hydrochloride.......... Key intermediate of Levetiracetam.

- X-ray crystallography. Wikipedia.

- CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.

- x Ray crystallography. PMC - PubMed Central - NIH.

- X-Ray Crystallography of Chemical Compounds. PMC - NIH.

- Protein X-ray Crystallography and Drug Discovery. PMC - NIH.

- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH.

- 2-Amino-2-ethylbutanamide hydrochloride - CAS:17704-75-5. Beijing Xinheng Research Technology Co., Ltd.

Sources

- 1. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: (S)-2-amino-butanamide hydrochloride.......... Key intermediate of Levetiracetam [orgspectroscopyint.blogspot.com]

- 3. 2-Amino-2-ethylbutanamide hydrochloride - CAS:17704-75-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-2-ethylbutanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Functional Groups

2-Amino-2-ethylbutanamide hydrochloride possesses a tertiary carbon atom bonded to a primary amine, a primary amide, and two ethyl groups. The hydrochloride salt form means the primary amine is protonated, forming an ammonium salt (-NH3+). This structure dictates the molecule's behavior in both mass spectrometry and infrared spectroscopy.

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. For 2-Amino-2-ethylbutanamide hydrochloride, electrospray ionization (ESI) in positive ion mode would be a suitable method, as the protonated amine is already charged.

Predicted Mass Spectrum Data

| m/z (predicted) | Fragment Ion | Interpretation |

| 131.1184 | [M+H]+ (free base) | Molecular ion of the free base (C6H14N2O) |

| 114.11 | [M+H - NH3]+ | Loss of ammonia from the protonated amine |

| 86.08 | [M+H - CONH2]+ | Loss of the carboxamide group |

| 72.08 | [C4H10N]+ | Alpha-cleavage, loss of the ethyl and carboxamide groups |

| 44.05 | [CONH2]+ | Characteristic fragment for primary amides[1] |

Fragmentation Pathway

The fragmentation of 2-Amino-2-ethylbutanamide hydrochloride is expected to be initiated by the loss of the hydrochloride and subsequent ionization of the free base. The major fragmentation pathways would involve the cleavage of bonds adjacent to the tertiary carbon and the functional groups.

Caption: Predicted major fragmentation pathways for 2-Amino-2-ethylbutanamide.

Rationale for Fragmentation

The fragmentation of aliphatic amides is well-documented. Primary amides often exhibit a prominent peak at m/z 44, corresponding to the [CONH2]+ fragment, which arises from the cleavage of the bond between the carbonyl carbon and the adjacent carbon.[1] Another common fragmentation pathway for amines is alpha-cleavage, where the bond adjacent to the C-N bond is broken.[2] In this molecule, this would lead to the formation of various alkylamine fragments. The presence of a tertiary carbon also promotes fragmentation at this site due to the relative stability of the resulting carbocation.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation : A small amount of the solid 2-Amino-2-ethylbutanamide hydrochloride is introduced directly into the ion source via a direct insertion probe.

-

Ionization : The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis : The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) (predicted) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | N-H stretch | Primary Amide (-CONH2) |

| 3200-2800 (broad) | N+-H stretch | Ammonium salt (-NH3+) |

| 2960-2850 | C-H stretch | Alkyl groups (-CH2-, -CH3) |

| ~1680 | C=O stretch (Amide I) | Primary Amide (-CONH2) |

| ~1600 | N-H bend (Amide II) | Primary Amide (-CONH2) |

| 1550-1450 | N+-H bend | Ammonium salt (-NH3+) |

| 1465-1450 | C-H bend | Alkyl groups (-CH2-, -CH3) |

Interpretation of Key Peaks

The IR spectrum of 2-Amino-2-ethylbutanamide hydrochloride is expected to be dominated by absorptions from the amide and the ammonium salt functional groups. The presence of the hydrochloride salt will significantly broaden the N-H stretching vibrations of the primary amine, shifting them to a lower frequency (3200-2800 cm⁻¹) due to the conversion to an ammonium salt.[3][4] The primary amide will exhibit characteristic N-H stretching bands (around 3400-3200 cm⁻¹) and a strong carbonyl absorption (Amide I band) around 1680 cm⁻¹.[5] The N-H bending vibration of the amide (Amide II band) is expected around 1600 cm⁻¹.[5]

Caption: Key predicted IR vibrational modes for 2-Amino-2-ethylbutanamide hydrochloride.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum : A background spectrum of the empty sample compartment (or the ATR crystal) is recorded.

-

Sample Spectrum : The sample (KBr pellet or on the ATR crystal) is placed in the IR beam, and the sample spectrum is recorded.

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of 2-Amino-2-ethylbutanamide hydrochloride can be effectively achieved through a combination of mass spectrometry and infrared spectroscopy. While direct experimental data is currently scarce, a predictive analysis based on established principles of fragmentation and group frequencies provides a strong foundation for its identification. Key identifiers in the mass spectrum are the molecular ion of the free base and characteristic fragments resulting from alpha-cleavage and the loss of the amide group. In the IR spectrum, the presence of a broad ammonium N+-H stretch, along with the distinct Amide I and Amide II bands, will be confirmatory. This guide provides researchers with the expected spectroscopic data and the rationale behind it, facilitating the confident identification and characterization of this compound.

References

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Institutes of Health. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Publishing. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). ResearchGate. [Link]

-

Infrared Absorption Spectra of Some Amino Acids and their Complexes. ACS Publications. [Link]

-

(R)-(–)-2-Aminobutanamide hydrochloride. MySkinRecipes. [Link]

-

The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society. [Link]

-

(S)-2-Aminobutyramide hydrochloride CAS 7682-20-4. Watson International. [Link]

-

Interpreting IR Spectra. Chemistry Steps. [Link]

-

2-Aminobutanamide hydrochloride. PubChem. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

The infrared absorption of amino acid side chains. PubMed. [Link]

Sources

The Strategic Integration of 2-Amino-2-ethylbutanamide Hydrochloride in Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for enantiomerically pure molecules is paramount. Chiral building blocks serve as the foundational elements in the construction of these complex three-dimensional structures. Among these, α,α-disubstituted amino acids and their derivatives have garnered significant attention for their ability to impart conformational rigidity and metabolic stability to bioactive molecules. This technical guide provides a comprehensive overview of 2-amino-2-ethylbutanamide hydrochloride, a valuable yet under-documented chiral building block. We will delve into its synthesis, chiral resolution, and potential applications, offering a scientifically grounded framework for its utilization in asymmetric synthesis. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel chiral entities.

Introduction: The Significance of α,α-Disubstituted Amino Amides as Chiral Building Blocks

The chirality of a molecule is a critical determinant of its biological activity. In the context of pharmaceuticals, the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern medicinal chemistry.[] Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are an efficient means of achieving this stereochemical control.[]

α,α-Disubstituted amino acids and their derivatives, such as 2-amino-2-ethylbutanamide, represent a particularly interesting class of chiral building blocks.[2] The presence of two substituents on the α-carbon atom restricts the conformational freedom of the molecule.[2] When incorporated into peptides or other pharmacophores, this rigidity can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its target. Furthermore, the quaternary α-carbon can confer increased resistance to enzymatic degradation, thereby improving the metabolic stability and pharmacokinetic properties of a drug candidate.

This guide focuses on 2-amino-2-ethylbutanamide hydrochloride, a chiral building block with the potential to be a valuable tool in the synthesis of novel therapeutics and other complex chiral molecules.

Synthesis and Amidation: A Plausible Pathway

Synthesis of Racemic 2-Amino-2-ethylbutanoic Acid

A common and efficient method for the synthesis of α-amino acids is the Strecker synthesis. This one-pot reaction involves the treatment of a ketone with an alkali metal cyanide and ammonia (or an ammonium salt) to form an α-aminonitrile, which is then hydrolyzed to the desired amino acid.

Proposed Synthetic Workflow for Racemic 2-Amino-2-ethylbutanoic Acid:

Caption: Proposed Strecker synthesis of racemic 2-amino-2-ethylbutanoic acid.

Step-by-Step Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with pentan-3-one and a solution of ammonium chloride in water.

-

Cyanide Addition: A solution of sodium cyanide in water is added dropwise to the stirred mixture at a controlled temperature (typically 0-10 °C). The reaction is then allowed to warm to room temperature and stirred until the formation of the intermediate α-aminonitrile is complete, as monitored by an appropriate technique (e.g., TLC or GC).

-

Hydrolysis: The reaction mixture is then subjected to strong acid hydrolysis, for example, by the addition of concentrated hydrochloric acid and heating to reflux. This step converts the nitrile group to a carboxylic acid.

-

Isolation: After cooling, the racemic 2-amino-2-ethylbutanoic acid can be isolated by crystallization, potentially after pH adjustment and removal of inorganic salts.

Amidation of 2-Amino-2-ethylbutanoic Acid

The conversion of the carboxylic acid to the primary amide can be achieved through several standard methods. One common approach is the activation of the carboxylic acid followed by reaction with ammonia.

Proposed Amidation Workflow:

Caption: General workflow for the amidation of the racemic amino acid.

Step-by-Step Protocol:

-

Protection (Optional but Recommended): The amino group of the racemic amino acid is first protected, for example, with a Boc or Cbz group, to prevent side reactions.

-

Activation: The protected amino acid is then treated with a carboxyl activating agent. For instance, reaction with thionyl chloride (SOCl₂) would yield the corresponding acyl chloride.

-

Amination: The activated species is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the amide.

-

Deprotection and Salt Formation: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group). Subsequent treatment with hydrochloric acid would yield the desired racemic 2-amino-2-ethylbutanamide hydrochloride.

Chiral Resolution: Isolating the Enantiomers

With the racemic amide hydrochloride in hand, the crucial step is the separation of the two enantiomers. Classical resolution by diastereomeric salt formation is a time-tested and scalable method for this purpose. This technique relies on the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (such as solubility) and can therefore be separated.

A patent describing the resolution of the closely related S-2-aminobutanamide hydrochloride utilizes L-tartaric acid as the resolving agent, suggesting this would be an excellent starting point.[3]

Proposed Chiral Resolution Workflow:

Caption: Workflow for the chiral resolution of 2-amino-2-ethylbutanamide.

Step-by-Step Protocol:

-

Salt Formation: The free base of racemic 2-amino-2-ethylbutanamide is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of the chiral resolving agent, such as L-tartaric acid, is added.

-

Fractional Crystallization: The solution is allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical here to maximize the difference in solubility between the two diastereomers.

-

Isolation of Diastereomer: The crystallized salt is isolated by filtration. The enantiomeric purity of the amide in the salt can be checked at this stage by a suitable analytical method (e.g., chiral HPLC after liberating the free amide). Multiple recrystallizations may be necessary to achieve the desired level of diastereomeric excess.

-

Liberation of the Free Amide: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to break the salt and liberate the enantiomerically enriched free amide.

-

Final Salt Formation: The free amide is then treated with hydrochloric acid to form the final, enantiomerically pure 2-amino-2-ethylbutanamide hydrochloride, which can be isolated as a stable, crystalline solid.

Analytical Methods for Enantiomeric Purity Determination:

The determination of enantiomeric excess (ee) is crucial. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and reliable method. Alternatively, derivatization of the amine with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), creates diastereomers that can be separated on a standard achiral reverse-phase HPLC column.[4]

Applications in Asymmetric Synthesis

The true value of 2-amino-2-ethylbutanamide hydrochloride lies in its potential as a chiral building block for the synthesis of more complex molecules. Its structural features—a primary amide, a primary amine, and a sterically hindered chiral center—make it a versatile synthon.

As a Chiral Scaffold

The enantiopure amide can serve as a starting point for the synthesis of a variety of chiral molecules. The primary amine and amide functionalities can be differentially protected and then elaborated into more complex structures. For instance, the amine could be acylated or alkylated, while the amide could be hydrolyzed back to the carboxylic acid or reduced to an amine, opening up a wide range of synthetic possibilities.

Induction of Chirality in Peptide Synthesis

As mentioned previously, the incorporation of α,α-disubstituted amino acids into peptides can induce specific secondary structures, such as helices or turns.[2] Enantiopure 2-amino-2-ethylbutanamide, after hydrolysis to the corresponding amino acid, could be used in peptide synthesis to create peptidomimetics with enhanced stability and defined conformations. This is particularly relevant in the design of enzyme inhibitors or receptor agonists/antagonists, where a specific three-dimensional structure is required for biological activity.

Potential in Diastereoselective Reactions

The chiral center of 2-amino-2-ethylbutanamide can be used to direct the stereochemical outcome of reactions at other positions in a molecule. For example, if the amine is used to form a chiral auxiliary, it could control the stereochemistry of an alkylation or an aldol reaction on an attached substrate. While specific examples for this molecule are not documented, the principle is a cornerstone of asymmetric synthesis.

Data Summary

| Property | Value | Source |

| Compound Name | 2-Amino-2-ethylbutanamide hydrochloride | - |

| Parent Amino Acid | 2-Amino-2-ethylbutanoic acid | PubChem |

| CAS Number (Parent) | 2566-29-2 | PubChem |

| Molecular Formula | C₆H₁₅ClN₂O | Calculated |

| Molecular Weight | 166.65 g/mol | Calculated |

| Key Structural Features | Quaternary α-carbon, Primary Amine, Primary Amide | - |

| Potential Synthesis Route | Strecker Synthesis -> Amidation -> Resolution | Inferred |

| Potential Resolution Method | Diastereomeric salt formation with tartaric acid | [3] |

Conclusion

2-Amino-2-ethylbutanamide hydrochloride is a promising chiral building block that, despite being less common in the literature, possesses the structural attributes necessary for a wide range of applications in asymmetric synthesis. Its sterically hindered chiral center and dual amine/amide functionality make it an attractive starting point for the synthesis of conformationally constrained peptides and other complex chiral molecules. This guide has outlined a plausible and scientifically rigorous pathway for its synthesis and chiral resolution, providing a foundational framework for its practical application in the research laboratory. As the demand for novel, enantiomerically pure compounds continues to grow, the exploration and utilization of such versatile building blocks will be essential for advancing the frontiers of drug discovery and materials science.

References

- Brückner, H., et al. (n.d.). ENANTIOMERIC RESOLUTION OF α,α-DIALKYL- α-AMINO ACIDS: SURVEY ON CHROMATOGRAPHIC METHODS AND RELEVANCE FOR ASTROBIOLOGY. Google Scholar.

- Zhao, M., & Bada, J. L. (1995). Determination of alpha-dialkylamino acids and their enantiomers in geological samples by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde.

- North, M., & Belokon, Y. (2023). Catalytic, Asymmetric Synthesis of α,α-Disubstituted Amino Acids. Molecules, 28(3), 1180.

- (n.d.). Enantiomeric Resolution of α-Amino Acid Derivatives on Two Diastereomeric Chiral Stationary Phases Based on Chiral Crown Ethers Incorporating Two Different Chiral Units. Korea Science.

- Wang, Z., et al. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 16(30), 5485-5488.

- Ikegami, S., et al. (1986). Asymmetric synthesis of α-amino acids by alkylation of a glycine amide derivative bearing chiral 2,5-disubstituted pyrrolidine as an amine component. Tetrahedron Letters, 27(29), 3403-3406.

- Vogt, H., & Bräse, S. (2007). Recent Approaches Towards the Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids. Synthesis, 2007(12), 1789-1816.

- (n.d.). Liquid chromatographic comparisons for enantiomer resolution of α-amino acids and chiral primary amino compounds were made using chiral stationary phases (CSPs) prepared by covalently bonding (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18-C-6-TA) of the same chiral selector. CHOSUN.

- (n.d.). Chiral resolution methods and the integration of a racemization step.

- Inai, Y. (2003). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 123(8), 647-660.

- CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents. (n.d.).

- (2022). Asymmetric Strategies for the Synthesis of Enantiopure α‐/β‐/γ‐Thio‐Carboxylic Acids Bearing a Stereocentre at CS Bond.

- Ordóñez, M., et al. (2011).

- CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents. (n.d.).

- CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents. (n.d.).

- (2018). Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. Organic Letters, 20(24), 7848-7852.

- (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8272.

- (n.d.). Amino Acids for Pharmaceutical Industry. BOC Sciences.

- 2-amino-N-ethyl-N-methylbutanamide. (n.d.). PubChem.

- (S)-2-Amino-N-ethylbutanamide hydrochloride. (n.d.). BLDpharm.

- (2024). I-2-Mediated Diversity Oriented Diastereoselective Synthesis of Amino Acid Derived trans-2,5-Disubstituted Morpholines, Piperazines, and Thiomorpholines.

- (2018).

Sources

A Technical Guide to Investigating the Potential Biological Activity of 2-Amino-2-ethylbutanamide Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-ethylbutanamide hydrochloride is a small molecule whose biological activities remain largely unexplored. Its structural simplicity, featuring a chiral center and an amide functional group, positions it as an intriguing candidate for pharmacological investigation. This guide provides a comprehensive framework for the systematic evaluation of its potential biological activities, with a primary focus on neurological applications due to its structural similarity to known neuroactive compounds. We will delineate a multi-tiered experimental workflow, from initial in vitro screening to subsequent in vivo validation, and propose hypothesized mechanisms of action. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this and other novel chemical entities.

Introduction and Rationale for Investigation

The quest for novel therapeutic agents often begins with the exploration of uncharacterized chemical space. 2-Amino-2-ethylbutanamide hydrochloride represents such an opportunity. While direct literature on its biological effects is sparse, its core structure, an α-amino acid amide, is a common motif in a variety of biologically active molecules.[1][2][3] The presence of an ethyl group at the alpha carbon distinguishes it from simpler amino acid amides and may confer unique pharmacological properties.

Our rationale for focusing on neurological activity stems from its structural analogy to the racetam class of drugs, particularly levetiracetam, a widely used antiepileptic medication.[4] Levetiracetam's mechanism of action involves binding to the synaptic vesicle glycoprotein 2A (SV2A), a key protein in the regulation of neurotransmitter release.[5][6] This precedent suggests that small amino acid amides could be promising ligands for neurological targets.

Table 1: Physicochemical Properties of 2-Amino-2-ethylbutanamide Hydrochloride

| Property | Value |

| Molecular Formula | C₆H₁₅ClN₂O |

| Molecular Weight | 166.65 g/mol |

| IUPAC Name | 2-amino-2-ethylbutanamide;hydrochloride |

| CAS Number | Not available |

| Predicted LogP | -0.5 to 0.5 |

| Structure |

Hypothesized Biological Activities and Mechanisms of Action

Given its structural features, we hypothesize that 2-Amino-2-ethylbutanamide hydrochloride may exhibit one or more of the following biological activities:

-

Anticonvulsant Activity: This is the most prominent hypothesis, driven by the structural similarity to levetiracetam. The primary mechanism could involve the modulation of neurotransmission through binding to SV2A or other synaptic proteins.[5][6]

-

Neuroprotective Effects: Many neurological disorders involve excitotoxicity and oxidative stress.[7] Small molecules can offer neuroprotection by mitigating these processes.[8][9][10]

-

Nootropic or Cognitive-Enhancing Effects: The racetam class, to which levetiracetam is related, was initially explored for cognitive enhancement.[11][12][13][14] It is plausible that 2-Amino-2-ethylbutanamide hydrochloride could modulate neural plasticity or synaptic function in a manner that enhances cognitive processes.

The central hypothesis to be tested is the interaction of 2-Amino-2-ethylbutanamide hydrochloride with SV2A. A strong correlation exists between the binding affinity of levetiracetam analogs to SV2A and their anticonvulsant potency.[5][6]

Caption: Hypothesized mechanism of action via SV2A modulation.

Proposed Experimental Workflow

A phased approach is recommended to efficiently characterize the biological activity of 2-Amino-2-ethylbutanamide hydrochloride.

Caption: A tiered experimental workflow for characterization.

Tier 1: In Vitro Screening

The initial phase focuses on establishing a basic pharmacological profile and testing the primary hypotheses in controlled cellular systems.

3.1.1. Cytotoxicity and Safety Profiling

-

Objective: To determine the concentration range of the compound that is non-toxic to cells.

-

Protocol:

-

Culture relevant cell lines (e.g., SH-SY5Y neuroblastoma, primary cortical neurons).

-

Expose cells to a range of concentrations of 2-Amino-2-ethylbutanamide hydrochloride (e.g., 1 nM to 1 mM) for 24-48 hours.

-

Assess cell viability using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays.

-

Determine the CC50 (50% cytotoxic concentration). Subsequent assays should be conducted at concentrations well below the CC50.

-

3.1.2. Target Engagement: SV2A Binding Assay

-

Objective: To quantify the binding affinity of the compound for the SV2A protein.

-

Protocol:

-

Prepare brain membrane homogenates from rodents, which are rich in SV2A.

-

Perform a competitive radioligand binding assay using a known high-affinity SV2A radioligand, such as [³H]levetiracetam.[15]

-

Incubate the membranes with the radioligand in the presence of increasing concentrations of 2-Amino-2-ethylbutanamide hydrochloride.

-

Measure the displacement of the radioligand and calculate the inhibition constant (Ki) to determine the binding affinity.

-

3.1.3. In Vitro Anticonvulsant Activity

-

Objective: To assess the compound's ability to suppress seizure-like activity in a cellular model.[16]

-

Protocol:

-

Use primary neuronal cultures or brain slice preparations.

-

Induce epileptiform activity by treating the cultures with a pro-convulsant agent such as pentylenetetrazol (PTZ) or by altering the ionic environment (e.g., low magnesium).[17]

-

Apply 2-Amino-2-ethylbutanamide hydrochloride at various non-toxic concentrations.

-

Monitor neuronal firing using techniques like multi-electrode array (MEA) recordings or calcium imaging.

-

Quantify the reduction in burst frequency, duration, and synchronicity.

-

3.1.4. In Vitro Neuroprotection Assays

-

Objective: To evaluate the compound's ability to protect neurons from common forms of cellular stress.[7]

-

Protocol:

-

Culture primary neurons.

-

Pre-treat the cells with 2-Amino-2-ethylbutanamide hydrochloride.

-

Induce neuronal damage using either glutamate (to model excitotoxicity) or hydrogen peroxide (to model oxidative stress).

-

Assess neuronal viability after 24 hours.

-

A significant increase in viability compared to the vehicle-treated control indicates a neuroprotective effect.

-

Tier 2: In Vivo Validation

Should the in vitro results demonstrate promising activity (e.g., high affinity for SV2A and efficacy in cellular models), the investigation should proceed to animal models.

3.2.1. Acute Toxicity and Tolerability

-

Objective: To determine the maximum tolerated dose (MTD) and observe any acute adverse effects in a living organism.[18]

-

Protocol:

-

Administer single escalating doses of the compound to rodents (e.g., mice or rats) via a relevant route (e.g., intraperitoneal or oral).

-

Monitor the animals for a set period (e.g., 14 days) for signs of toxicity, including changes in weight, behavior, and mortality.[18]

-

Perform gross necropsy and histopathological examination of major organs.

-

3.2.2. In Vivo Anticonvulsant Models

-

Objective: To confirm anticonvulsant efficacy in established seizure models.[19][20][21]

-

Protocols:

-

Maximal Electroshock Seizure (MES) Test: This model is indicative of efficacy against generalized tonic-clonic seizures. The compound is administered prior to the delivery of an electrical stimulus, and its ability to prevent the tonic hindlimb extension is measured.[17][22]

-

Pentylenetetrazol (PTZ)-Induced Seizure Test: This chemical-induced seizure model is sensitive to drugs that enhance GABAergic neurotransmission and is a model for myoclonic and absence seizures. The ability of the compound to increase the latency to or prevent seizures is assessed.[17]

-

3.2.3. In Vivo Neuroprotection and Cognitive Function

-

Objective: To evaluate if the compound can mitigate neuronal damage and improve cognitive outcomes in disease models.

-